1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine-dione class, characterized by a fused triazine-purine core with multiple substituents. Its structure includes a 2-fluorophenylpiperazine ethyl group attached to the triazine ring and tetramethyl substitutions at positions 3, 4, 7, and 9 of the purine-dione scaffold.
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN8O2/c1-15-16(2)32-19-20(27(3)23(34)28(4)21(19)33)25-22(32)31(26-15)14-11-29-9-12-30(13-10-29)18-8-6-5-7-17(18)24/h5-8,16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZZQYKMAFUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that may contribute to its biological activity. It contains a piperazine ring substituted with a fluorophenyl group, which is known for its role in enhancing pharmacological properties. The triazino-purine moiety is also significant for its interactions with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃F₁N₄O₂ |
| Molecular Weight | 354.40 g/mol |
| Key Functional Groups | Piperazine, Triazine, Purine |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit promising antitumor activity. For instance, derivatives containing the piperazine moiety have shown cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of tyrosinase , an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can lead to applications in treating hyperpigmentation disorders. In vitro assays indicated that related compounds exhibited IC50 values significantly lower than standard inhibitors like kojic acid .
Neuropharmacological Effects
Given the presence of the piperazine structure, there is potential for neuropharmacological effects. Compounds with similar structures have been studied for their activity on serotonin receptors, which could implicate this compound in the treatment of mood disorders. Preliminary findings suggest modulation of serotonin receptor activity, although further studies are needed to confirm these effects .
Study 1: Antitumor Efficacy
A recent investigation assessed the antitumor efficacy of a series of triazino-purine derivatives in vitro. The study revealed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Tyrosinase Inhibition
In another study focusing on skin pigmentation disorders, researchers synthesized various analogs and tested their inhibitory effects on tyrosinase. The most potent inhibitors showed IC50 values as low as 0.18 μM compared to 17.76 μM for kojic acid, indicating a much higher efficacy . This highlights the potential application of the compound in cosmetic formulations aimed at reducing hyperpigmentation.
Scientific Research Applications
Research indicates that compounds containing piperazine and triazino structures exhibit various biological activities:
- Antidepressant Effects : Piperazine derivatives have shown promise in treating depression due to their interaction with neurotransmitter systems. The compound's structure suggests potential serotonin receptor modulation.
- Antitumor Activity : Some studies have reported that triazine derivatives possess anticancer properties. The unique structure of this compound may offer selective cytotoxicity against cancer cells.
- Antimicrobial Properties : The incorporation of the piperazine ring has been linked to antimicrobial activity. Preliminary studies indicate that similar compounds can inhibit bacterial growth.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related triazino-purine-dione derivatives and their key features, based on the provided evidence:
Key Structural and Functional Insights:
Piperazine Substituents: The target compound’s 2-fluorophenylpiperazine ethyl group differs from the 4-fluorobenzylpiperazine in . Fluorine’s ortho position may enhance steric hindrance or alter receptor binding compared to para-substituted analogs .
Chlorophenyl vs. Fluorophenyl Groups :
- Chlorine’s electron-withdrawing nature () may reduce metabolic stability compared to fluorine, which is smaller and less reactive .
Methyl Group Distribution :
- The target’s 3,4,7,9-tetramethyl configuration contrasts with trimethyl or dimethyl groups in analogs. Increased methylation could improve solubility or reduce oxidative metabolism .
Research Findings and Hypotheses
- Evidence Gaps: No direct pharmacological data for the target compound exist in the provided materials. However, analogs with chlorophenyl groups () are commercially available but lack disclosed activity profiles.
- Piperazine Fragment Implications : The 2-fluorophenylpiperazine group may confer selectivity for serotonin (5-HT1A/2A) or dopamine D2-like receptors, as seen in other piperazine-based drugs .
- Synthetic Feasibility : The ethylpiperazine linkage in the target compound may require specialized coupling reagents, contrasting with simpler benzyl or methyl substitutions in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
